Cas no 2350-44-9 (5-Acetyl-2-chlorobenzene-1-sulfonamide)
5-Acetyl-2-chlorobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- BENZENESULFONAMIDE, 5-ACETYL-2-CHLORO-
- 5-Acetyl-2-chlorobenzene-1-sulfonamide
- SCHEMBL7143525
- AKOS013153499
- CAA35044
- DB-206545
- G27456
- 2350-44-9
- 5-acetyl-2-chloro-benzenesulphonamide
- 5-acetyl 2-chlorobenzenesulfonamide
- STL450353
- EN300-107856
- 4'-chloro-3'-sulfamoylacetophenone
- 5-acetyl-2-chlorobenzenesulfonamide
- BCZGXDORRDXENN-UHFFFAOYSA-N
- Z1160860116
- DTXSID101294611
- 5-acetyl-2-chlorobenzenesulphonamide
-
- Inchi: 1S/C8H8ClNO3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3,(H2,10,12,13)
- InChI Key: BCZGXDORRDXENN-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=CC(C(C)=O)=CC=C1Cl
Computed Properties
- Exact Mass: 232.9913420Da
- Monoisotopic Mass: 232.9913420Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 85.6Ų
5-Acetyl-2-chlorobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A165973-25mg |
5-Acetyl-2-chlorobenzene-1-sulfonamide |
2350-44-9 | 25mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A165973-50mg |
5-Acetyl-2-chlorobenzene-1-sulfonamide |
2350-44-9 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A165973-250mg |
5-Acetyl-2-chlorobenzene-1-sulfonamide |
2350-44-9 | 250mg |
$ 365.00 | 2022-06-08 | ||
| Enamine | EN300-107856-0.05g |
5-acetyl-2-chlorobenzene-1-sulfonamide |
2350-44-9 | 95% | 0.05g |
$67.0 | 2023-10-28 | |
| Enamine | EN300-107856-0.1g |
5-acetyl-2-chlorobenzene-1-sulfonamide |
2350-44-9 | 95% | 0.1g |
$100.0 | 2023-10-28 | |
| Enamine | EN300-107856-0.25g |
5-acetyl-2-chlorobenzene-1-sulfonamide |
2350-44-9 | 95% | 0.25g |
$143.0 | 2023-10-28 | |
| Enamine | EN300-107856-0.5g |
5-acetyl-2-chlorobenzene-1-sulfonamide |
2350-44-9 | 95% | 0.5g |
$225.0 | 2023-10-28 | |
| Enamine | EN300-107856-1.0g |
5-acetyl-2-chlorobenzene-1-sulfonamide |
2350-44-9 | 95% | 1g |
$288.0 | 2023-04-20 | |
| Enamine | EN300-107856-2.5g |
5-acetyl-2-chlorobenzene-1-sulfonamide |
2350-44-9 | 95% | 2.5g |
$566.0 | 2023-10-28 | |
| Enamine | EN300-107856-5.0g |
5-acetyl-2-chlorobenzene-1-sulfonamide |
2350-44-9 | 95% | 5g |
$836.0 | 2023-04-20 |
5-Acetyl-2-chlorobenzene-1-sulfonamide Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 5-Acetyl-2-chlorobenzene-1-sulfonamide
5-Acetyl-2-Chlorobenzenesulfonamide (CAS No. 2350-44-9): A Comprehensive Overview
5-Acetyl-2-chlorobenzenesulfonamide, also known by its CAS number 2350-44-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of benzenesulfonamide, with specific substituents that confer unique properties. The molecule features an acetyl group at the 5-position and a chlorine atom at the 2-position on the benzene ring, making it a valuable compound for various applications.
The structure of 5-acetyl-2-chlorobenzenesulfonamide is characterized by its aromatic benzene ring, which is sulfonamidated at one position and substituted with an acetyl group and a chlorine atom at others. The sulfonamide group (-SO₂NH₂) is known for its stability and ability to form hydrogen bonds, which are crucial in many biological interactions. The acetyl group introduces electron-donating properties, while the chlorine atom imparts electron-withdrawing effects, creating a balance that can influence the compound's reactivity and solubility.
Recent studies have highlighted the potential of 5-acetyl-2-chlorobenzenesulfonamide in drug design. Researchers have explored its role as a scaffold for developing bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. For instance, modifications to the acetyl group have shown promise in enhancing the compound's ability to interact with specific biological targets, making it a versatile building block in medicinal chemistry.
In terms of synthesis, 5-acetyl-2-chlorobenzenesulfonamide can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to improve yield and purity, ensuring that the compound is accessible for both academic and industrial applications. The choice of synthesis method often depends on the desired scale and specific requirements of the end product.
The physical properties of 5-acetyl-2-chlorobenzenesulfonamide are also noteworthy. It exhibits moderate solubility in common organic solvents and has a melting point that makes it suitable for solid-state applications. Its thermal stability has been tested under various conditions, demonstrating its resilience to decomposition at elevated temperatures, which is essential for processes involving heat treatment.
In conclusion, 5-acetyl-2-chlorobenzenesulfonamide (CAS No. 2350-44-9) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts.
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